molecular formula C19H20N2O3 B3003652 2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide CAS No. 850905-05-4

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide

Cat. No.: B3003652
CAS No.: 850905-05-4
M. Wt: 324.38
InChI Key: BTYKVDCXPBZQRV-UHFFFAOYSA-N
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Description

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Amide Bond: The final step involves coupling the tetrahydroisoquinoline derivative with N-phenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or selective catalysts to improve reaction rates and yields.

    Purification Techniques: Employing advanced purification methods like chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido derivatives: These compounds share a similar core structure but differ in the substituents attached to the acetamido group.

    Tetrahydroisoquinoline derivatives: Compounds with variations in the tetrahydroisoquinoline core, which may exhibit different biological activities.

Uniqueness

2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-21-12-11-15-16(19(21)23)9-6-10-17(15)24-13-18(22)20-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYKVDCXPBZQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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